5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline
Overview
Description
5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a naphthyl group, and a phenyl group attached to the pyrazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline typically involves the reaction of chalcones with hydrazine hydrate. Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of pyrazolines. The reaction proceeds through the following steps:
Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 3-chlorobenzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide.
Cyclization with Hydrazine Hydrate: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring. The reaction is typically carried out in ethanol or another suitable solvent.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazole: A structurally similar compound with a pyrazole ring instead of a pyrazoline ring.
5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-isoxazoline: Contains an isoxazoline ring, differing in the heterocyclic structure.
Uniqueness
5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline is unique due to its specific combination of functional groups and the pyrazoline ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-naphthalen-2-yl-2-phenyl-3,4-dihydropyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2/c26-22-10-6-9-21(16-22)25-17-24(27-28(25)23-11-2-1-3-12-23)20-14-13-18-7-4-5-8-19(18)15-20/h1-16,25H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIELYSQVXXJVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153704 | |
Record name | 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329779-78-4 | |
Record name | 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329779-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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